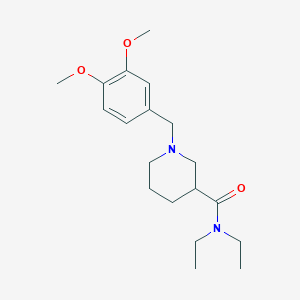![molecular formula C11H9F2NO3S2 B4921821 N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various medical conditions. This drug belongs to the salicylate family of drugs and is chemically similar to aspirin. Diflunisal is used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
作用机制
Diflunisal works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diflunisal blocks the production of prostaglandins by binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Diflunisal has also been shown to have antipyretic properties, which means that it can reduce fever. Additionally, Diflunisal has been shown to have analgesic properties, which means that it can reduce pain.
实验室实验的优点和局限性
Diflunisal has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easy to study. Diflunisal is also relatively inexpensive and readily available. However, there are also limitations to the use of Diflunisal in lab experiments. It has been shown to have potential side effects, including gastrointestinal bleeding and renal toxicity. Additionally, Diflunisal may not be effective for all types of pain and inflammation.
未来方向
There are several future directions for the study of Diflunisal. One potential area of research is the development of new drugs that are based on the structure of Diflunisal. Researchers can also investigate the potential use of Diflunisal in the treatment of other medical conditions, such as cancer and Alzheimer's disease. Additionally, researchers can investigate the potential use of Diflunisal in combination with other drugs to enhance its effectiveness.
合成方法
The synthesis of Diflunisal involves the reaction of 2-chlorothiophene with difluoromethoxybenzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with sulfamide to obtain Diflunisal. The synthesis of Diflunisal is a complex process that requires a high degree of skill and expertise.
科学研究应用
Diflunisal has been extensively studied for its potential use in the treatment of various medical conditions. Researchers have shown that Diflunisal has anti-inflammatory, analgesic, and antipyretic properties. Diflunisal has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
属性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S2/c12-11(13)17-9-5-2-1-4-8(9)14-19(15,16)10-6-3-7-18-10/h1-7,11,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOXOUJKNXYWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)


![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)


![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)